2,4-Difluoro-6-hydroxybenzaldehyde
Overview
Description
2,4-Difluoro-6-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4F2O2 and its molecular weight is 158.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reaction and Catalysis
- 2-Hydroxybenzaldehydes, closely related to 2,4-Difluoro-6-hydroxybenzaldehyde, efficiently react with alkynes, alkenes, or allenes, facilitated by a rhodium-based catalyst system. This reaction involves the cleavage of the aldehyde C-H bond, leading to the formation of 2-alkenoylphenols (Kokubo et al., 1999).
Organic Synthesis
- Electron-rich benzaldehyde derivatives, such as 2,4-dihydroxybenzaldehyde, are used as linkers for solid-phase organic synthesis. They undergo reductive amination and further derivatization to form various amide compounds (Swayze, 1997).
- Cu(OAc)2 catalyzes the oxyfunctionalization of 4-hydroxybenzaldehydes and derivatives, converting them into various aromatic carbonyl compounds. This process is significant for pharmaceutical applications due to the importance of 4-hydroxybenzaldehydes and 4-hydroxyphenones (Jiang et al., 2014).
Chemical Structure and Characterization
- 2,4-Dihydroxybenzaldehyde can be acylated to form 2-benzoyloxy-4-hydroxybenzaldehyde. Both compounds have distinct crystalline structures and form various hydrogen bonds, which are key for their reactivity and interactions (Hu et al., 1999).
Synthesis of Complexes and Pharmaceuticals
- Schiff base ligands derived from 2-hydroxybenzaldehyde or 2,4-dihydroxybenzaldehyde are used to coordinate with metals like CoII, NiII, and CdII, leading to the formation of complexes with potential electrochemical applications (Sibous et al., 2010).
- Fluorinated analogues of benzaldehydes, including 2,4-dihydroxybenzaldehyde, are synthesized for their potential anticancer properties. These compounds are used in the Wittig synthesis of stilbenes, important in pharmaceutical research (Lawrence et al., 2003).
Solubility and Thermodynamics
- The solubility and thermodynamics of 4-hydroxybenzaldehyde in various organic solvents have been studied. This research provides fundamental data for the purification process and optimization conditions for its bromination process (Wang et al., 2017).
Chromatographic Analysis
- Chlorinated 4-hydroxybenzaldehydes have been separated using gas-liquid chromatography, demonstrating the importance of the position of chlorine substitution in retention behavior (Korhonen & Knuutinen, 1984).
Miscellaneous Applications
- Salicylaldehydes, including 2-hydroxybenzaldehyde, play a crucial role as synthons in multicomponent reactions, particularly in the synthesis of heterocycles, which are pivotal in industrial processes and pharmaceutical production (Heravi et al., 2018).
Safety and Hazards
2,4-Difluoro-6-hydroxybenzaldehyde is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 2,4-Difluoro-6-hydroxybenzaldehyde are the cellular antioxidation systems of fungi . These systems are crucial for maintaining the redox balance within the cell and protecting it from oxidative stress .
Mode of Action
This compound is a redox-active compound that disrupts the cellular antioxidation systems of fungi . It destabilizes the cellular redox homeostasis, leading to an imbalance that inhibits microbial growth .
Biochemical Pathways
The compound affects the oxidative stress-response pathway. It disrupts the function of key enzymes in this pathway, such as superoxide dismutases and glutathione reductase . This disruption leads to an accumulation of reactive oxygen species within the cell, causing oxidative damage and inhibiting fungal growth .
Pharmacokinetics
Its molecular weight (158102 Da ) and LogP value (2.45 ) suggest that it may have good bioavailability.
Result of Action
The result of the action of this compound is the effective inhibition of fungal growth . By disrupting the cellular antioxidation systems, it causes oxidative damage within the fungal cell, which inhibits growth and can lead to cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored in closed vessels, refrigerated , indicating that temperature and exposure to air can affect its stability. Furthermore, its efficacy may be influenced by the presence of other compounds, as it has been shown to act synergistically with certain phenylpyrroles to enhance antifungal efficacy .
Properties
IUPAC Name |
2,4-difluoro-6-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHBQNSVCKHGOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626372 | |
Record name | 2,4-Difluoro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136516-64-8 | |
Record name | 2,4-Difluoro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluoro-6-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Difluoro-6-hydroxybenzaldehyde in the synthesis of the conjugated porous polymers (CPPs) described in the research?
A1: this compound is a key reactant used to introduce phenantroimidazole units into the CPP structure. The researchers first synthesized diketone-functionalized CPPs. Then, they reacted these polymers with this compound, resulting in the formation of phenantroimidazole derivatives within the polymer framework []. This modification is crucial as it contributes to the final photocatalytic properties of the CPPs.
Q2: Does the structure of the CPPs synthesized with this compound impact their photocatalytic activity?
A2: While the research doesn't explicitly investigate the structure-activity relationship with varying this compound derivatives, it highlights that the incorporation of phenantroimidazole units, derived from this compound, results in CPPs that are efficient, recyclable, heterogeneous photo-organocatalysts for oxidative C-H functionalization under visible light irradiation []. This suggests that the presence and specific arrangement of these units within the porous polymer network contribute significantly to their photocatalytic performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.